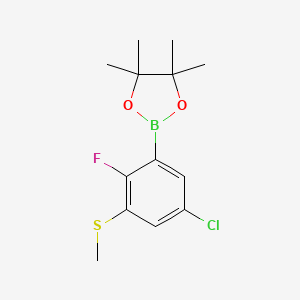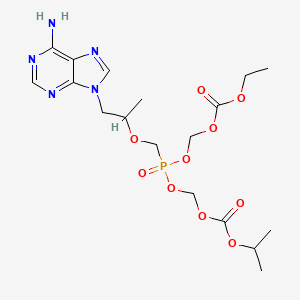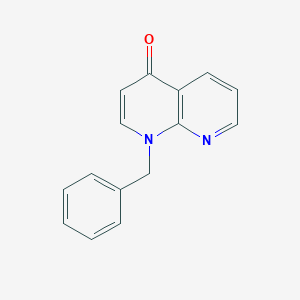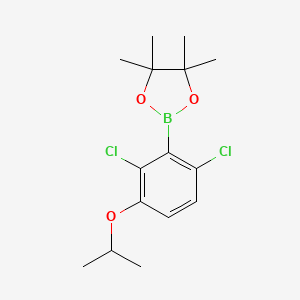
2-(2,6-Dichloro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dichloro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a dichlorophenyl group substituted with an isopropoxy group, making it a unique and valuable reagent in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichloro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,6-dichloro-3-isopropoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to 50°C
Catalyst: Palladium-based catalysts for coupling reactions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Using large reactors and optimized conditions to maximize yield and purity.
Purification: Techniques such as recrystallization, distillation, and chromatography are employed to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-Dichloro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Substitution: The isopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as THF or DCM.
Conditions: Reactions are typically carried out under an inert atmosphere, at temperatures ranging from room temperature to 100°C, depending on the specific reaction.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dichloro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2-(2,6-Dichloro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This results in the formation of a new carbon-carbon bond, which is the key step in the coupling reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichlorophenylboronic Acid: Lacks the isopropoxy and dioxaborolane groups, making it less versatile in certain reactions.
4,4,5,5-Tetramethyl-2-(2,6-dichlorophenyl)-1,3,2-dioxaborolane: Similar structure but without the isopropoxy group, affecting its reactivity and applications.
Uniqueness
2-(2,6-Dichloro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the isopropoxy and dioxaborolane groups. These functional groups enhance its reactivity and make it a valuable reagent in various chemical transformations, particularly in the synthesis of complex organic molecules.
Eigenschaften
Molekularformel |
C15H21BCl2O3 |
|---|---|
Molekulargewicht |
331.0 g/mol |
IUPAC-Name |
2-(2,6-dichloro-3-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H21BCl2O3/c1-9(2)19-11-8-7-10(17)12(13(11)18)16-20-14(3,4)15(5,6)21-16/h7-9H,1-6H3 |
InChI-Schlüssel |
GGXFLSLKJNSHGC-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)OC(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


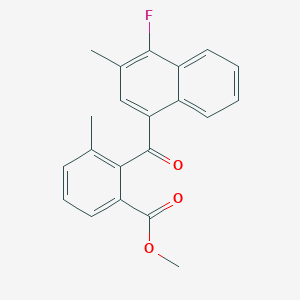
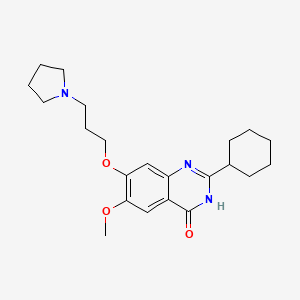
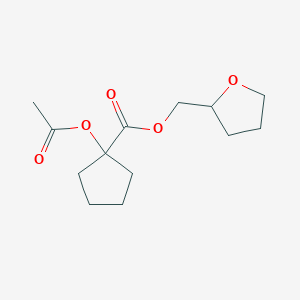
![[1,2,4]Triazolo[4,3-A]pyridin-6-ylmethanol](/img/structure/B14019024.png)
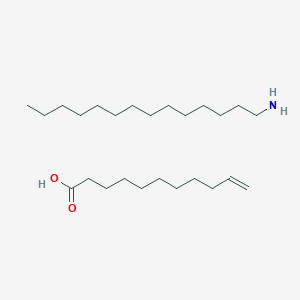
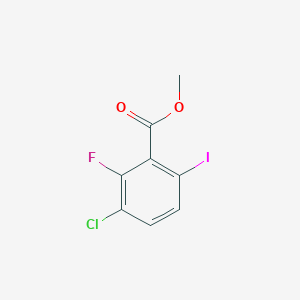
![N-[[1-[5-[2-(hydroxyiminomethyl)pyrrol-1-yl]naphthalen-1-yl]pyrrol-2-yl]methylidene]hydroxylamine](/img/structure/B14019041.png)

![Tert-butyl N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)ethyl]-N-(2-hydroxyethyl)carbamate](/img/structure/B14019044.png)
